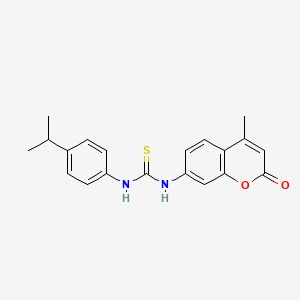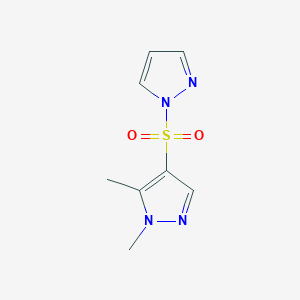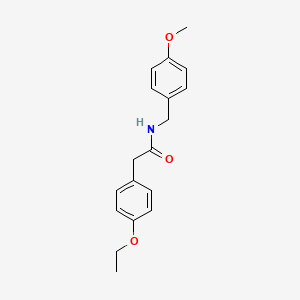
N'-(4-isopropoxybenzylidene)-1H-indole-3-carbohydrazide
描述
N-(4-isopropoxybenzylidene)-1H-indole-3-carbohydrazide, also known as Isatin O-phenyl oxime (IPO), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IPO is a derivative of isatin, a natural compound found in plants and animals, which has been known for its diverse biological activities. IPO has been shown to exhibit promising anticancer, antimicrobial, and antiviral properties, making it a potential candidate for drug development.
作用机制
The mechanism of action of IPO is not fully understood, but it is believed to involve the modulation of various cellular pathways. In cancer cells, IPO has been shown to induce apoptosis through the activation of caspase-dependent and caspase-independent pathways. IPO has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
In microbial and viral pathogens, IPO is believed to exert its activity through the disruption of various cellular processes. For example, IPO has been shown to inhibit the synthesis of DNA and RNA in bacteria and fungi. In viruses, IPO has been shown to block the entry of the virus into host cells and inhibit viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPO are dependent on the specific application. In cancer cells, IPO has been shown to induce apoptosis, which leads to the death of cancer cells. In microbial and viral pathogens, IPO disrupts various cellular processes, which leads to the inhibition of pathogen growth and replication.
实验室实验的优点和局限性
One of the major advantages of IPO is its broad-spectrum activity against cancer cells, bacteria, and viruses. This makes IPO a potential candidate for the development of novel therapeutics. Furthermore, IPO has been shown to exhibit low toxicity in normal cells, which is a desirable characteristic for a potential drug candidate.
However, one of the limitations of IPO is its poor solubility in aqueous solutions, which limits its bioavailability and efficacy. Furthermore, IPO has been shown to exhibit poor stability under certain conditions, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of IPO. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel formulations and delivery systems to improve its solubility and bioavailability.
Furthermore, the mechanism of action of IPO is not fully understood, and further studies are needed to elucidate its cellular targets and pathways. This may lead to the development of more potent and selective derivatives of IPO.
In conclusion, IPO is a promising compound that exhibits diverse biological activities. Its potential therapeutic applications in cancer, microbial, and viral infections make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its properties for clinical use.
科学研究应用
IPO has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Studies have shown that IPO exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of IPO is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, IPO has also been shown to exhibit antimicrobial and antiviral properties. Studies have demonstrated that IPO is effective against a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. Furthermore, IPO has been shown to inhibit the replication of several viruses, including herpes simplex virus and influenza virus.
属性
IUPAC Name |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)24-15-9-7-14(8-10-15)11-21-22-19(23)17-12-20-18-6-4-3-5-16(17)18/h3-13,20H,1-2H3,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMIQWBQXRXOKX-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-indole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4536784.png)
![methyl 1-butyl-3-methyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4536792.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4536803.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4536808.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4536822.png)
![2-[(2-chlorobenzyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4536829.png)

![2-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4536847.png)
![1-[(4-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4536853.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536860.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4536864.png)